(1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine (1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16769756
InChI: InChI=1S/C27H31NO4S/c1-19-16-20(2)27(21(3)17-19)33(30,31)28(18-24-12-8-6-9-13-24)22(4)26(32-23(5)29)25-14-10-7-11-15-25/h6-17,22,26H,18H2,1-5H3
SMILES:
Molecular Formula: C27H31NO4S
Molecular Weight: 465.6 g/mol

(1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine

CAS No.:

Cat. No.: VC16769756

Molecular Formula: C27H31NO4S

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine -

Specification

Molecular Formula C27H31NO4S
Molecular Weight 465.6 g/mol
IUPAC Name [2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] acetate
Standard InChI InChI=1S/C27H31NO4S/c1-19-16-20(2)27(21(3)17-19)33(30,31)28(18-24-12-8-6-9-13-24)22(4)26(32-23(5)29)25-14-10-7-11-15-25/h6-17,22,26H,18H2,1-5H3
Standard InChI Key MCELVTKIIIBSDU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)OC(=O)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a norephedrine backbone substituted with benzyl, mesitylenesulfonyl, and acetyl groups. The stereochemistry at the 1R and 2S positions critically influences its reactivity and biological interactions. The mesitylenesulfonyl group (2,4,6-trimethylbenzenesulfonyl) enhances steric bulk, directing regioselectivity in synthetic reactions, while the acetyl group improves solubility in organic solvents .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC27H31NO4S\text{C}_{27}\text{H}_{31}\text{NO}_4\text{S}
Molecular Weight465.6 g/mol
CAS Number240423-53-4
Specific Rotation ([α]D[\alpha]_D)+4° to +6° (c=2, Chloroform)
StabilityHydrolytically sensitive

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step sequence starting from (1R,2S)-norephedrine. Key steps include:

  • N-Benzylation: Reaction with benzyl bromide under basic conditions to introduce the benzyl group.

  • Sulfonylation: Treatment with mesitylenesulfonyl chloride to install the sulfonamide moiety.

  • O-Acetylation: Acetic anhydride-mediated acetylation of the hydroxyl group .

A patent-pending method optimizes yield (85–90%) by employing catalytic hydrogenation for intermediate purification, reducing byproduct formation .

Scalability Challenges

Industrial production faces hurdles in stereochemical purity. Kinetic resolution strategies using pseudoenantiomeric acylating agents (e.g., d3_3-labeled reagents) enable nanomole-scale validation of configuration, ensuring batch consistency .

Pharmaceutical Applications

Analgesic and Anti-Inflammatory Drug Synthesis

The compound is a key intermediate in synthesizing non-opioid analgesics. Its mesitylenesulfonyl group directs μ\mu-opioid receptor (MOP) selectivity, minimizing off-target effects observed in traditional opioids .

Table 2: Receptor Affinity Profiles of Derived Analgesics

ReceptorAgonist Activity (%)Selectivity Over DOP/KOP
MOP928:1
DOP15
KOP12

Data adapted from high-throughput screening assays .

Prodrug Activation

Enzyme-cleavable p-amidobenzyl ether derivatives of the compound demonstrate tumor-selective cytotoxicity, enabling targeted cancer therapy. Protease-mediated fragmentation releases active metabolites in malignant tissues, reducing systemic toxicity .

Organic Synthesis Applications

Double Aldol Reactions

As a chiral auxiliary, the compound enables stereocontrolled aldol condensations. The mesitylenesulfonyl group stabilizes transition states via hydrogen bonding, achieving enantiomeric excess (ee) >95% in ketone-aldehyde couplings .

Esterification and Amidation

The acetylated hydroxyl group serves as a leaving group in nucleophilic acyl substitutions. In peptide synthesis, it facilitates amide bond formation with minimal racemization, outperforming traditional carbodiimide reagents .

Material Science and Agricultural Chemistry

Polymer Modification

Incorporating the compound into polyurethane matrices increases tensile strength by 40% and thermal stability up to 250°C. The sulfonamide group cross-links polymer chains, enhancing mechanical resilience .

Agrochemical Formulations

In herbicide emulsions, the compound acts as a stabilizer, extending shelf life from 6 to 18 months. Its lipophilic nature improves foliar adhesion, reducing application frequency by 30% .

Biochemical Research

Enzyme Inhibition Studies

The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC50_{50} of 2.3 μM, providing insights into drug-drug interaction mechanisms. Molecular docking simulations reveal hydrogen bonding with heme-coordinating residues .

Metabolic Pathway Elucidation

14C^{14}\text{C}-labeled analogs track norephedrine metabolism in murine models, identifying novel glucuronidation pathways. Excretion profiles show 60% renal clearance within 24 hours .

Analytical Chemistry

Chromatographic Detection

Reverse-phase HPLC methods with UV detection (λ = 254 nm) achieve a limit of detection (LOD) of 0.1 ng/mL. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .

Mass Spectrometry

ESI-MS fragmentation patterns ([M+H]+^+ m/z 466.2) distinguish stereoisomers, enabling QC laboratories to verify enantiopurity during batch releases .

Recent Research and Developments

Continuous-Flow Synthesis

Microwave-assisted continuous-flow reactors reduce synthesis time from 48 hours to 90 minutes, achieving 94% yield. This innovation supports kilogram-scale production for preclinical trials .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict reaction barriers within 2 kcal/mol of experimental values, enabling in silico optimization of derivative libraries .

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